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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

development of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the

Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. Initially, the

compound of interest was designated F1874-108; however, extensive investigation revealed no

publicly available information under this name, suggesting a possible internal designation or

misnomer. Further research identified IO-108 as a compound with a similar numerical identifier

and a public profile matching the user's interest in a novel therapeutic agent. This guide will

focus on IO-108, detailing its mechanism of action as a myeloid checkpoint inhibitor,

summarizing key preclinical and clinical data, and outlining the experimental protocols that

have defined its therapeutic potential.

Introduction: The Rationale for Targeting LILRB2 in
Cancer Immunotherapy
The success of T-cell checkpoint inhibitors has revolutionized cancer treatment. However, a

significant number of patients do not respond to these therapies, often due to
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immunosuppressive mechanisms within the tumor microenvironment (TME) that are

independent of the PD-1/PD-L1 axis. Myeloid cells, such as tumor-associated macrophages

(TAMs) and dendritic cells (DCs), are key components of the TME and can adopt an

immunosuppressive phenotype, thereby hindering anti-tumor immunity.

LILRB2 (Leukocyte Immunoglobulin-Like Receptor B2), also known as ILT4, CD85d, or LIR2, is

an inhibitory receptor primarily expressed on myeloid cells.[1][2] Its engagement by various

ligands, including classical and non-classical MHC class I molecules (e.g., HLA-G),

Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, triggers downstream signaling

cascades that promote a tolerogenic myeloid phenotype.[3][4][5] This leads to suppressed T-

cell activation and proliferation, allowing for tumor immune evasion.[4] High LILRB2 expression

has been associated with macrophage infiltration in various solid tumors, making it a

compelling target for cancer immunotherapy.[2]

Discovery and Development of IO-108
IO-108 was developed by Immune-Onc Therapeutics as a fully human IgG4 monoclonal

antibody designed to specifically target and block the function of LILRB2.[3][4] The

development of IO-108 was driven by the need to overcome the immunosuppressive myeloid

cell barrier in the TME and thereby enhance both innate and adaptive anti-cancer immunity.[6]

Preclinical development focused on creating a high-affinity and specific antibody that could

effectively block the interaction of LILRB2 with its diverse ligands.[6]

Mechanism of Action of IO-108
IO-108 functions as a myeloid checkpoint inhibitor by binding to LILRB2 and preventing its

interaction with its ligands.[3][4][5] This blockade abrogates the downstream inhibitory signaling

mediated by LILRB2.[1] By inhibiting LILRB2, IO-108 is designed to reprogram

immunosuppressive myeloid cells within the TME to a more pro-inflammatory and

immunostimulatory state. This "repolarization" of myeloid cells is expected to enhance their

ability to present antigens and activate T-cells, leading to a more robust anti-tumor immune

response.[2]

LILRB2 Signaling Pathway
The binding of ligands to LILRB2 on the surface of myeloid cells leads to the phosphorylation of

immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. This, in turn,
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recruits phosphatases such as SHP-1 and SHP-2, which dephosphorylate downstream

signaling molecules, leading to the inhibition of cellular activation. IO-108 blocks this initial

ligand-receptor interaction, thereby preventing the initiation of this inhibitory cascade.
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Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.
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Preclinical Studies
A series of preclinical in vitro and in vivo studies were conducted to evaluate the activity and

safety of IO-108.

In Vitro Studies
Binding Affinity and Specificity: IO-108 demonstrated high affinity and specificity for LILRB2,

effectively blocking the binding of its various ligands.[6]

Myeloid Cell Repolarization: In assays using primary human myeloid cells, IO-108 treatment

led to a shift from an anti-inflammatory to a pro-inflammatory phenotype.[2] This was

evidenced by increased production of pro-inflammatory cytokines and enhanced expression

of antigen-presenting machinery.[2]

Enhanced T-Cell Activation: Co-culture experiments with myeloid cells and T-cells showed

that IO-108 treatment of myeloid cells resulted in increased T-cell proliferation and activation.

[6]

In Vivo Studies
Animal Models: The in vivo efficacy of IO-108 was evaluated in various mouse models of

cancer.[7]

Anti-Tumor Activity: IO-108 demonstrated significant anti-tumor activity, both as a

monotherapy and in combination with anti-PD-1 antibodies.[2] This was associated with

increased infiltration of activated immune cells into the tumor microenvironment.[2]

Safety Profile: Preclinical toxicology studies established a favorable safety profile for IO-108,

supporting its advancement into clinical trials.[2]

Clinical Development: The NCT05054348 Phase 1
Trial
Based on the promising preclinical data, a first-in-human, Phase 1 clinical trial (NCT05054348)

was initiated to evaluate the safety, tolerability, and preliminary efficacy of IO-108 in patients

with advanced solid tumors.[8][9]
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Study Design and Methods
This open-label, dose-escalation and dose-expansion study enrolled patients with advanced,

metastatic solid tumors who had failed standard therapies.[10][11] The trial consisted of two

main parts:

Part 1 (Dose Escalation): Patients received escalating doses of IO-108 as a monotherapy or

in combination with the anti-PD-1 antibody pembrolizumab to determine the recommended

Phase 2 dose (RP2D).[10]

Part 2 (Dose Expansion): Patients were enrolled in specific tumor cohorts to further evaluate

the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab

or cemiplimab.[3][8]
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Caption: Workflow of the NCT05054348 Phase 1 clinical trial.

Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT05054348 Phase 1 trial.

Table 1: Safety and Tolerability of IO-108[11]

Parameter IO-108 Monotherapy (n=12)
IO-108 + Pembrolizumab
(n=13)

Treatment-Related Adverse

Events (TRAEs)
50.0% (6/12) 46.2% (6/13)

Grade ≥3 TRAEs 0% 0%

Dose-Limiting Toxicities (DLTs) 0 0

Maximum Tolerated Dose

(MTD)
Not Reached Not Reached

Table 2: Preliminary Efficacy of IO-108 (RECIST 1.1)[11][12]

Response IO-108 Monotherapy (n=11)
IO-108 + Pembrolizumab
(n=13)

Overall Response Rate (ORR) 9% (1/11) 23% (3/13)

Complete Response (CR) 9% (1/11) 0%

Partial Response (PR) 0% 23% (3/13)

Stable Disease (SD) 36% (4/11) 38% (5/13)

Progressive Disease (PD) 55% (6/11) 38% (5/13)

Conclusion and Future Directions
IO-108 has emerged as a promising novel myeloid checkpoint inhibitor with a well-defined

mechanism of action and a favorable safety profile. The initial clinical data from the Phase 1
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trial demonstrate its potential to induce durable responses, both as a monotherapy and in

combination with anti-PD-1 therapy, in patients with advanced solid tumors. The observed

clinical activity, particularly in tumor types not typically responsive to immunotherapy,

underscores the potential of targeting the LILRB2 pathway to overcome resistance to T-cell

checkpoint inhibitors.

Further clinical development of IO-108 is ongoing, with dose-expansion cohorts and plans for

studies in specific cancer indications.[3][12] Future research will likely focus on identifying

predictive biomarkers to select patients most likely to benefit from IO-108 therapy and exploring

its potential in a broader range of malignancies. The development of IO-108 represents a

significant step forward in the field of cancer immunotherapy, with the potential to offer a new

therapeutic option for patients with difficult-to-treat cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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